molecular formula C5H3Br2ClN2 B8052992 2,6-Dibromo-3-chloropyridin-4-amine

2,6-Dibromo-3-chloropyridin-4-amine

Cat. No.: B8052992
M. Wt: 286.35 g/mol
InChI Key: CFVYEDHWOBABMA-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloropyridin-4-amine: is a halogenated pyridine derivative with the molecular formula C5H3Br2ClN2 and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-chloropyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-chloropyridine, followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like acetic acid or dichloromethane under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-3-chloropyridin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

2,6-dibromo-3-chloropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVYEDHWOBABMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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